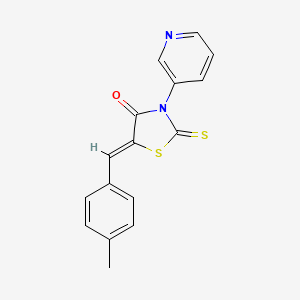

![molecular formula C21H24N2O6S B11652514 Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)

Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 6-Etil-2-{[(4-nitrofenoxi)acetil]amino}-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo es un compuesto orgánico complejo con un nombre largo. Vamos a desglosarlo:

Grupo Etilo (C2H5): El compuesto comienza con un grupo etilo, que consta de dos átomos de carbono y cinco átomos de hidrógeno. Este grupo proporciona un enlace flexible al resto de la molécula.

Anillo Benzotiofeno: La estructura principal es un anillo benzotiofeno, que contiene un átomo de azufre (S) y un anillo de benceno fusionado. Los benzotiofenos son compuestos heterocíclicos importantes que se encuentran en varios productos naturales y moléculas sintéticas.

Grupo Nitrofenoxiacetil: Unido al anillo benzotiofeno, tenemos un grupo nitrofenoxiacetil. Este grupo contiene un grupo nitro (NO2) y un grupo acetil (CH3CO-). El grupo nitro imparte reactividad, mientras que el grupo acetil contribuye a la estructura general.

Grupo Carboxilato (COO-): Finalmente, el compuesto termina con un grupo carboxilato, que es esencial para sus propiedades ácidas.

Métodos De Preparación

La síntesis de este compuesto implica varios pasos, y los métodos de producción industrial pueden variar

Síntesis de Indol de Fischer:

Análisis De Reacciones Químicas

Reactividad: El 6-Etil-2-{[(4-nitrofenoxi)acetil]amino}-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato de etilo puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Productos Principales: Los productos específicos dependen de las condiciones de reacción y los sustituyentes presentes.

Aplicaciones Científicas De Investigación

Química Medicinal: Los investigadores exploran su potencial como candidato a fármaco debido a sus características estructurales.

Estudios Biológicos: Investigación de sus efectos en los procesos celulares, incluidas las células cancerosas y los microbios.

Industria: Posibles aplicaciones en ciencia de materiales o agroquímicos.

Mecanismo De Acción

- Es probable que el compuesto interactúe con objetivos moleculares o vías específicas, pero los mecanismos detallados requieren más investigación.

Comparación Con Compuestos Similares

- Si bien no pude encontrar análogos directos, su combinación única de grupos funcionales lo diferencia.

Propiedades

Fórmula molecular |

C21H24N2O6S |

|---|---|

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

ethyl 6-ethyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C21H24N2O6S/c1-3-13-5-10-16-17(11-13)30-20(19(16)21(25)28-4-2)22-18(24)12-29-15-8-6-14(7-9-15)23(26)27/h6-9,13H,3-5,10-12H2,1-2H3,(H,22,24) |

Clave InChI |

NQWWKBTUJHUUHH-UHFFFAOYSA-N |

SMILES canónico |

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11652431.png)

![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)

![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![{2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl}methanediyl diacetate](/img/structure/B11652446.png)

![6-(3,4-dihydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652449.png)

![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)

![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)

![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)

![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)

![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)

![3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)